Methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound, featuring a naphthalenyloxy group, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalenyloxy Group: This step involves the reaction of the pyrrolidine intermediate with a naphthalenyloxy-containing reagent, often under conditions that promote nucleophilic substitution.
Esterification: The final step is the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the selection of solvents, catalysts, and reaction conditions to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and strong nucleophiles or electrophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It could inhibit the activity of enzymes involved in key biochemical pathways.
Modulation of Signaling Pathways: The compound might influence cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(1-naphthalenyloxy)-2-pyrrolidinecarboxylate: Similar structure but lacks the tetrahydro modification.
Ethyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate is unique due to the presence of the tetrahydro modification on the naphthalenyloxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-16(18)14-9-12(10-17-14)20-15-8-4-6-11-5-2-3-7-13(11)15/h4,6,8,12,14,17H,2-3,5,7,9-10H2,1H3/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKIZFGLBRAPH-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144294 | |
Record name | L-Proline, 4-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]-, methyl ester, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354487-23-2 | |
Record name | L-Proline, 4-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]-, methyl ester, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354487-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 4-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]-, methyl ester, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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